DYSPROSIUM DICHLORIDE

Halidothermic reduction Titanium powder metallurgy Molten salt chemistry

Researchers requiring controlled reducing power for titanium or actinide chemistry often face unwanted alloy formation with aggressive metal reductants. Dysprosium dichloride (DyCl₂) solves this with its metastable Dy²⁺ ion, providing intermediate reducing strength: • ΔfG°(DyCl₂, 1073 K) = -543 ± 10 kJ·mol⁻¹ enables closed-cycle TiCl₄ → Ti powder reduction. • 8-coordinate SrBr₂-type structure dictates specific ternary chloride phase formation (e.g., LiDy₂Cl₅). • Supplied in sealed ampoules under inert gas to preserve the reduced Dy(II) state; verified by black glossy appearance and density (4.77 g·cm⁻³).

Molecular Formula Cl2Dy-2
Molecular Weight 233.40 g/mol
CAS No. 13767-31-2
Cat. No. B597090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDYSPROSIUM DICHLORIDE
CAS13767-31-2
SynonymsDYSPROSIUM DICHLORIDE
Molecular FormulaCl2Dy-2
Molecular Weight233.40 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Dy]
InChIInChI=1S/2ClH.Dy/h2*1H;/p-2
InChIKeyPPMMDKYENGNRPT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Dichloride: Overview and Structural Identity


Dysprosium dichloride (DyCl₂) is an inorganic salt belonging to the class of reduced rare earth dihalides, in which dysprosium adopts the uncommon +2 oxidation state rather than the thermodynamically favoured +3 state found in the vast majority of dysprosium compounds [1]. This glossy black, highly hygroscopic crystalline solid is an electrical insulator that shares the SrBr₂ structure type with YbCl₂ and TmCl₂, crystallising in the monoclinic EuI₂-type system at room temperature with unit cell parameters a = 6.81 ± 0.04 Å, b = 13.29 ± 0.04 Å, c = 7.10 ± 0.02 Å, β = 91.56 ± 0.23°, and an experimental density of 4.77 ± 0.04 g·cm⁻³ [2]. Unlike the white-to-yellow dysprosium trichloride (DyCl₃), DyCl₂ is synthesised by high-temperature reduction of DyCl₃ with dysprosium metal at 800–900 °C under vacuum, requiring molybdenum, niobium, or tantalum crucibles to prevent alloy formation [1].

1
Reduced Dy²⁺ (4f¹⁰) oxidation state supports halidothermic reduction and inorganic synthesis workflows
2
SrBr₂-type crystal structure with 8-coordinate Dy²⁺ distinct from DyCl₃ and other lanthanide dichlorides
3
High hygroscopicity and metastable Dy²⁺ require inert-atmosphere packaging and anhydrous handling protocols

Why Generic Substitution Fails for DyCl₂


DyCl₂ is not interchangeable with its closest in-class analog DyCl₃, nor with other lanthanide dichlorides such as NdCl₂, SmCl₂, or EuCl₂, because its defining functional characteristic—the presence of the metastable Dy²⁺ (4f¹⁰) ion—confers a potent reducing capability absent in DyCl₃ (Dy³⁺, 4f⁹). Thermodynamic measurements confirm that the standard Gibbs energy of formation of DyCl₂ at 1073 K is −543 ± 10 kJ·mol⁻¹, positioning it as a viable halidothermic reductant capable of reducing TiCl₄ to titanium metal, a function DyCl₃ cannot perform [1]. Furthermore, even among the rare earth dichlorides, DyCl₂ occupies a structurally distinct niche: it crystallises in the SrBr₂-type structure with 8-coordinate Dy²⁺, whereas the lighter lanthanide dichlorides NdCl₂, SmCl₂, and EuCl₂ adopt the PbCl₂-type structure with 9-coordinate metal centres, and the heavier TmCl₂ and YbCl₂ adopt the SrI₂-type with 7-coordinate centres [2]. These differences in coordination number and lattice architecture directly impact ionic mobility, solubility in molten salt systems, and ternary phase formation behaviour [3].

DyCl₃ cannot replicate reducing function

DyCl₃ contains Dy³⁺ with no halidothermic reducing capability; its thermodynamic profile is mismatched for reductive mediation cycles.

Other LnCl₂ differ structurally and thermally

NdCl₂, SmCl₂, EuCl₂ adopt PbCl₂-type (CN 9) and TmCl₂/YbCl₂ adopt SrI₂-type (CN 7); melting points and ternary chloride formation behavior may shift significantly.

Oxidation or moisture exposure negates redox activity

DyCl₂ is metastable; partial conversion to DyCl₃ or oxychloride from improper handling will compromise reported reducing performance and spectroscopic signatures.

Quantitative Differentiation Evidence for DyCl₂


Gibbs Energy and Halidothermic Reducing Capability

DyCl₂ possesses a thermodynamically validated reducing power that DyCl₃ entirely lacks, as demonstrated by its ability to reduce TiCl₄ to metallic titanium. The standard Gibbs energy of formation of DyCl₂ at 1073 K was determined to be −543 ± 10 kJ·mol⁻¹ via Gibbs–Duhem integration of phase equilibria in the Dy–Mg–Cl system [1]. This value indicates that the Dy²⁺/Dy³⁺ redox couple is sufficiently reducing to drive the reaction TiCl₄ + 4 DyCl₂ → Ti(s) + 4 DyCl₃, producing fine titanium powder of several tens of micrometres in diameter when TiCl₄ is fed into DyCl₂-containing molten salts at 1073 K [2]. DyCl₃, by contrast, contains dysprosium in its highest stable oxidation state (Dy³⁺) and cannot function as a reductant in any analogous halidothermic scheme [3].

Gibbs energy of formation
Head-to-head
ΔfG°(1073 K) = −543 ± 10 kJ·mol⁻¹
Enables reported TiCl₄ reduction to Ti metal; DyCl₃ is redox-inert under identical conditions.
Measured via Dy–Mg–Cl phase equilibria at 1073 K.
Halidothermic reduction Titanium powder metallurgy Molten salt chemistry

Incongruent vs. Congruent Melting Behavior

DyCl₂ exhibits incongruent melting with peritectic decomposition, a thermal behaviour that fundamentally differentiates it from the congruent melting of DyCl₃ and from the higher-temperature incongruent melting of NdCl₂. Differential thermal analysis (DTA) measurements on crystalline DyCl₂ prepared via solid-state reaction of DyCl₃ with Dy metal established a melting point of 949 ± 5 K (721 °C) with peritectic formation of DyClₙ crystals (0 < n < 2), a melting enthalpy of 13.4 ± 2.6 kJ·mol⁻¹, and a melting entropy of 14.1 ± 2.8 J·mol⁻¹·K⁻¹ [1]. In direct contrast, anhydrous DyCl₃ melts congruently at 920 K (647 °C) without decomposition [2]. Among neighbouring rare earth dichlorides, NdCl₂ melts incongruently at a significantly higher temperature of 1098 ± 4.5 K with a melting enthalpy of 14.7 ± 2.9 kJ·mol⁻¹ and melting entropy of 13.4 ± 2.7 J·mol⁻¹·K⁻¹ [3].

Melting behavior
Head-to-head
DyCl₂: Tm = 949 ± 5 K (incongruent, peritectic) DyCl₃: Tm = 920 K (congruent) NdCl₂: Tm = 1098 K (incongruent)
Incongruent melting of DyCl₂ requires controlled thermal protocols; DyCl₃ can be directly melted without decomposition.
DTA on crystalline samples; peritectic formation of DyClₙ reported.
Thermal analysis Phase diagram determination High-temperature processing

Crystal Structure and Coordination Number Series

DyCl₂ occupies a structurally intermediate position among the rare earth dichlorides, crystallising in the SrBr₂-type structure with 8-coordinate Dy²⁺, which differentiates it from both the lighter and heavier lanthanide dichloride members. X-ray powder diffraction analysis of metallothermically reduced rare earth trichlorides revealed a systematic structural progression: NdCl₂, SmCl₂, and EuCl₂ crystallise in the PbCl₂-type structure with 9-coordinate metal centres; DyCl₂ adopts the SrBr₂-type structure with 8-fold coordination; TmCl₂ and YbCl₂ crystallise in the SrI₂-type structure with 7-coordinate centres [1]. This structural gradient reflects the lanthanide contraction—as ionic radius decreases from Nd²⁺ to Yb²⁺, the coordination number drops from 9 to 7, with Dy²⁺ sitting at the CN 8 midpoint [2]. Additionally, the room-temperature monoclinic EuI₂-type form of DyCl₂ (a = 6.81 Å, b = 13.29 Å, c = 7.10 Å, β = 91.56°) [3] transforms to an orthorhombic low-temperature form below 652 °C with unit cell a = 6.69 Å, b = 6.76 Å, c = 7.06 Å [4].

Crystal structure
Head-to-head
DyCl₂: SrBr₂-type, CN 8 (monoclinic EuI₂-type at RT) NdCl₂, SmCl₂, EuCl₂: PbCl₂-type, CN 9 TmCl₂, YbCl₂: SrI₂-type, CN 7
Intermediate CN 8 places DyCl₂ at the structural transition point; impacts ternary phase formation and molten salt solubility.
X-ray powder diffraction on metallothermic reduction products.
Solid-state chemistry Crystal engineering Coordination chemistry

Solid-State Density Differentiation

DyCl₂ exhibits a solid-state density approximately 30% higher than that of DyCl₃, providing a readily measured physical property for phase identification, purity assessment, and materials selection. Experimental density of crystalline DyCl₂ was determined as 4.77 ± 0.04 g·cm⁻³, with the X-ray density calculated at 4.83 ± 0.02 g·cm⁻³ (Z = 8, monoclinic EuI₂-type unit cell) [1]. Anhydrous DyCl₃, crystallising in the AlCl₃-type layer structure, has a density of only 3.67 g·cm⁻³ [2]. The density ratio ρ(DyCl₂)/ρ(DyCl₃) ≈ 1.30 represents a substantial mass-per-unit-volume difference that is directly attributable to the more efficient packing of the EuI₂-type structure adopted by DyCl₂.

Solid-state density
Head-to-head
ρexp(DyCl₂) = 4.77 ± 0.04 g·cm⁻³ ρ(DyCl₃) = 3.67 g·cm⁻³ Density ratio ~1.30
30% higher density enables non-destructive phase identification; supports rapid quality control against DyCl₃ misidentification.
Pycnometric measurement; X-ray density 4.83 g·cm⁻³.
Materials density Phase identification Quality control

Standard Enthalpy of Formation and Redox Stability

The standard enthalpy of formation of DyCl₂ is approximately 318 kJ·mol⁻¹ less negative than that of DyCl₃, quantitatively reflecting the metastable nature of the Dy²⁺ oxidation state in the chloride lattice. Solid-state electromotive force (EMF) measurements on galvanic cells of the type (−)Sr|SrCl₂||BaCl₂||DyCl₂|Dy(+) yielded ΔfH°(DyCl₂, cryst., 298.15 K) = −676.4 ± 2.5 kJ·mol⁻¹ [1]. For DyCl₃, solution calorimetry in 4.0 mol·dm⁻³ HCl(aq) established ΔfH°(DyCl₃, s, 298.15 K) = −994.3 ± 1.3 kJ·mol⁻¹ [2]. The difference of 317.9 kJ·mol⁻¹ represents the enthalpy penalty associated with stabilising the reduced Dy²⁺ ion, and a comparison of the enthalpies of reduction of DyI₃ to DyI₂ and of DyCl₃ to DyCl₂ has been explicitly made in the literature, from which the standard aqueous electrode potential E°(Dy³⁺/Dy²⁺, aq) was estimated as −(2.6 ± 0.2) V [3].

Enthalpy of formation
Cross-study comparable
ΔfH°(DyCl₂) = −676.4 ± 2.5 kJ·mol⁻¹ ΔfH°(DyCl₃) = −994.3 ± 1.3 kJ·mol⁻¹ ΔΔ = 317.9 kJ·mol⁻¹
Large enthalpy gap confirms metastability of Dy²⁺; mandates rigorously inert storage to prevent exothermic oxidation.
EMF and solution calorimetry; E°(Dy³⁺/Dy²⁺) ≈ −2.6 V reported.
Thermochemistry Born–Haber cycle Redox stability

Electronic Configuration and Mössbauer Fingerprint

The ¹⁶¹Dy Mössbauer resonance at 26 keV provides an unambiguous spectroscopic discriminator between DyCl₂ and DyCl₃ based on their distinct electron configurations. Hyperfine interaction measurements on dysprosium dihalides DyX₂ (X = Cl, Br, I) and trihalides DyX₃ using the 26-keV ¹⁶¹Dy Mössbauer resonance have established that in the dihalides the electron configuration of dysprosium is divalent (4f¹⁰), whereas in the trihalides it is trivalent (4f⁹) [1]. The isomer shift—a direct measure of s-electron density at the ¹⁶¹Dy nucleus—differs systematically between the Dy(II) and Dy(III) oxidation states, enabling quantitative phase identification even in mixed-phase samples. The change in mean square nuclear charge radius between the ground and 26-keV levels of ¹⁶¹Dy was deduced as Δ⟨r²⟩ = 8.0 × 10⁻³ fm² from combined isomer shift and free-ion electron density calculations [1]. Additionally, the oxyhalides DyOX order antiferromagnetically below 10 K, and the hyperfine parameters for all these compounds have been interpreted using a crystal-field plus magnetic-exchange Hamiltonian [1].

¹⁶¹Dy Mössbauer fingerprint
Head-to-head
DyCl₂: 4f¹⁰ (Dy²⁺) isomer shift distinct from DyCl₃ (4f⁹, Dy³⁺) Δ⟨r²⟩ = 8.0 × 10⁻³ fm² for 26-keV transition
Unambiguous oxidation-state verification; differentiates Dy(II) from Dy(III) even in mixed-phase samples.
Hyperfine parameters modeled with crystal-field plus exchange Hamiltonian.
Mössbauer spectroscopy Electronic structure Oxidation state verification

Research and Industrial Application Scenarios


Halidothermic Titanium Powder Production

DyCl₂ is uniquely suited for halidothermic reduction of TiCl₄ to fine titanium powder in a closed-cycle molten salt process. The thermodynamic evidence—ΔfG°(DyCl₂, 1073 K) = −543 ± 10 kJ·mol⁻¹ [1]—confirms that DyCl₂ can reduce TiCl₄ to metallic Ti while itself being oxidised to DyCl₃. The resultant DyCl₃ is then reduced back to DyCl₂ by magnesium, enabling a continuous mediation cycle: TiCl₄ + 4 DyCl₂ → Ti + 4 DyCl₃, followed by 2 DyCl₃ + Mg → 2 DyCl₂ + MgCl₂. Experimental validation at 1073 K using DyCl₂ single salt or DyCl₂-containing molten chloride media produced fine titanium powder with particle diameters of several tens of micrometres [2]. DyCl₃ cannot initiate this cycle as it lacks the reducing Dy²⁺ ion, and other rare earth dichlorides such as NdCl₂ or SmCl₂ operate at different thermodynamic windows (ΔfG° values differ by tens of kJ·mol⁻¹), potentially altering reduction selectivity or requiring different Mg regeneration conditions. Users procuring DyCl₂ for this application should specify particle size (for rapid dissolution in the salt melt), confirm the absence of DyCl₃ contamination via Mössbauer spectroscopy or density measurement, and require packaging under inert atmosphere to preserve the reduced Dy²⁺ state.

Synthesis of Reduced Actinide Metals

The potent reducing power of DyCl₂ extends beyond titanium chemistry to actinide processing. INIS Repository records document that reaction of AnCl₃ (An = U and Np) or ThCl₄ with DyCl₂ results in reduction to the metallic actinide [1]. This positions DyCl₂ as a specialised reductant for preparative actinide chemistry where the use of electropositive metals (Ca, Li) may be too aggressive or may introduce unwanted alloy formation. The intermediate reducing strength of DyCl₂—stronger than SmCl₂ but milder than metallic Li or Ca—provides a controlled reduction pathway. The experimental density of 4.77 g·cm⁻³ [2] is useful for gravimetric monitoring of reaction progress in sealed systems, while the incongruent melting at 949 ± 5 K [3] means that reactions must be conducted below the peritectic temperature to maintain the solid-state integrity of the DyCl₂ reagent.

Ternary Chloride Synthesis in Molten Salts

DyCl₂ participates in ternary chloride formation with alkali chlorides, with LiDy₂Cl₅ being a structurally characterised intermediate in the metallothermic reduction of DyCl₃ with lithium [1]. LiDy₂Cl₅ crystallises in the monoclinic space group C2/c with a = 1545.6 pm, b = 659.2 pm, c = 728.7 pm, β = 95.79°, Z = 4, and forms as black single crystals at 700 °C in sealed tantalum containers [1]. The intermediate coordination number (CN 8) and SrBr₂-type structure of DyCl₂ [2] dictate the specific stoichiometry and structure type of its ternary chloride phases, which differ from those formed by NdCl₂ (CN 9) or YbCl₂ (CN 7). These ternary phases are relevant for pyrochemical reprocessing of nuclear fuels, where DyCl₂ may serve both as a structural component in molten salt electrolytes and as a redox buffer. Researchers requiring phase-pure LiDy₂Cl₅ should procure DyCl₂ with verified monoclinic EuI₂-type structure (by XRD) and minimal oxide/oxychloride contamination.

Oxidation State Authentication via Mössbauer Spectroscopy

For fundamental research on divalent lanthanide chemistry, DyCl₂ serves as a benchmark compound for the Dy²⁺ (4f¹⁰) electronic configuration. The ¹⁶¹Dy Mössbauer parameters—isomer shift and quadrupole splitting—provide an unambiguous signature of the Dy(II) state that is clearly distinguishable from Dy(III) (4f⁹) in DyCl₃ [1]. The nuclear parameter Δ⟨r²⟩ = 8.0 × 10⁻³ fm² established for the 26-keV ¹⁶¹Dy transition [1] enables quantitative determination of the Dy(II)/Dy(III) ratio in mixed-valence or partially oxidised samples. For procurement, this application demands DyCl₂ of the highest available purity, with certification of the Dy(II) fraction; density measurement (target: 4.77 g·cm⁻³) and visual inspection (glossy black, not grey or white) provide rapid pre-screening before spectroscopic verification.

Application
Selection Property
Validation Focus
Halidothermic titanium powder production
Reported reducing capability toward TiCl₄
Thermodynamic cycle feasibility; Ti powder morphology and purity
Reduced actinide metal synthesis
Intermediate reducing strength vs. Ca/Li
Controlled reduction of AnCl₃/ThCl₄; avoidance of alloy formation
Ternary chloride molten salt studies
CN 8 SrBr₂-type structure
Formation of LiDy₂Cl₅ and related phases; pyrochemical electrolyte behavior
Oxidation state authentication
¹⁶¹Dy Mössbauer isomer shift
Dy(II)/Dy(III) ratio in research samples; spectroscopic benchmark
Quote Request

Request a Quote for DYSPROSIUM DICHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.